molecular formula C19H18N2O4 B2979863 2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946343-94-8

2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2979863
CAS No.: 946343-94-8
M. Wt: 338.363
InChI Key: TXLQDLRNNZEADW-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield a more saturated heterocyclic system.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,4-dicarboxybenzamide derivatives, while reduction of the oxazole ring can produce a dihydrooxazole derivative.

Scientific Research Applications

2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxazole ring and benzamide core may play a role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the oxazole ring, making it less complex.

    N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]benzamide: Does not have the dimethoxy substitution, which may affect its reactivity and applications.

    Oxazole Derivatives: Compounds like 5-phenyl-1,2-oxazole, which share the oxazole ring but differ in other substituents.

Uniqueness

2,4-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-8-9-16(18(11-15)24-2)19(22)20-12-14-10-17(25-21-14)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLQDLRNNZEADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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